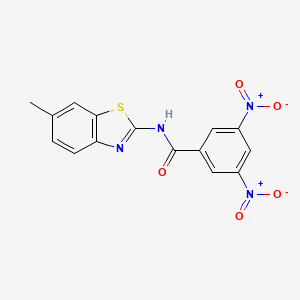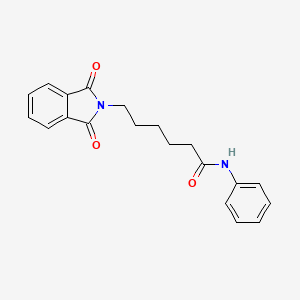
Phenylacetic acid, 2-naphthyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 2-phenylacetate is an organic compound that belongs to the class of esters It is derived from naphthalene and phenylacetic acid Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while phenylacetic acid is an aromatic carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 2-phenylacetate typically involves the esterification reaction between naphthalen-2-ol and phenylacetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of naphthalen-2-yl 2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-yl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalen-2-yl 2-phenylacetic acid or naphthalen-2-yl 2-phenylacetone.
Reduction: Formation of naphthalen-2-yl 2-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Naphthalen-2-yl 2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of naphthalen-2-yl 2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ol and phenylacetic acid, which may interact with enzymes or receptors in biological systems. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl acetate: Similar structure but lacks the phenyl group.
Phenylacetic acid esters: Similar ester functionality but different aromatic components.
Naphthalen-2-yl benzoate: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
Uniqueness
Naphthalen-2-yl 2-phenylacetate is unique due to the combination of naphthalene and phenylacetic acid, which imparts distinct chemical properties and potential applications. The presence of both aromatic rings and the ester functionality allows for diverse chemical reactivity and interactions in various fields of research and industry.
Propriétés
Numéro CAS |
2491-30-7 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
naphthalen-2-yl 2-phenylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(12-14-6-2-1-3-7-14)20-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2 |
Clé InChI |
GOALADUJAUGWAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11706845.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11706852.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11706863.png)

![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11706870.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706882.png)

![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B11706890.png)
![N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide](/img/structure/B11706896.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)](/img/structure/B11706898.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11706903.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)
